molecular formula C19H22N2O2 B2669142 {1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 853752-73-5

{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol

Cat. No.: B2669142
CAS No.: 853752-73-5
M. Wt: 310.397
InChI Key: QGLDSVKGYUPXFK-UHFFFAOYSA-N
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Description

{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a complex structure that includes a benzodiazole ring and a dimethylphenoxy group, making it a subject of interest for chemists and pharmacologists.

Scientific Research Applications

{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves multiple steps, starting with the preparation of the benzodiazole ring and the dimethylphenoxy group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of {1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
  • {1-[3-(2,3-dimethylphenoxy)propyl]piperazine}

Uniqueness

Compared to similar compounds, {1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol stands out due to its unique combination of a benzodiazole ring and a dimethylphenoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-7-5-10-18(15(14)2)23-12-6-11-21-17-9-4-3-8-16(17)20-19(21)13-22/h3-5,7-10,22H,6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLDSVKGYUPXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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